(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is a chiral compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as photoredox catalysts under visible light irradiation . The reaction conditions often include the use of ruthenium or iridium complexes as catalysts, which facilitate the formation of the trifluoromethyl radical .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation reactions using specialized equipment to ensure the efficient and safe handling of reagents. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and may involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, influencing their activity and function. This interaction can modulate various biological processes, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds are versatile intermediates used in the synthesis of more complex fluorinated compounds.
Trifluoromethyl ketones: Known for their valuable synthetic applications and properties.
Uniqueness
(2R)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to its chiral nature and the specific positioning of the trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(2R)-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(10(15)16)5-8-3-2-4-9(6-8)11(12,13)14/h2-4,6-7H,5H2,1H3,(H,15,16)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYGEBYOPXXJMX-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=CC=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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